Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate
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Overview
Description
Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate is a complex organic compound known for its unique chemical properties and applications. This compound is part of the xanthylium family, which is characterized by its vibrant color and fluorescence properties. The perchlorate anion adds to its stability and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate typically involves multiple steps. One common method includes the reaction of 3,6-bis(diethylamino)xanthylium with ethyl 2-bromobenzoate under specific conditions to introduce the ethoxycarbonyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various organic synthesis reactions.
Biology: Employed in fluorescence microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and as a component in certain electronic devices
Mechanism of Action
The mechanism of action of Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. Its perchlorate component enhances its stability and reactivity, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(dimethylamino)xanthylium: Similar in structure but lacks the ethoxycarbonyl group, resulting in different chemical properties and applications.
Xanthylium, 3,6-bis(diethylamino)-: A simpler derivative without the ethoxycarbonyl group, used in different contexts.
Xanthylium, 3,6-bis(diethylamino)-9-(2-carboxyphenyl)-: Similar but with a carboxyl group instead of an ethoxycarbonyl group, leading to variations in reactivity and applications .
Uniqueness
The presence of the ethoxycarbonyl group in Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate imparts unique chemical properties, such as enhanced solubility and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Biological Activity
Xanthylium compounds, particularly those substituted with diethylamino and ethoxycarbonyl groups, have garnered attention due to their potential biological activities. This article focuses on the biological activity of Xanthylium, 3,6-bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-, perchlorate , exploring its mechanisms of action, toxicological implications, and relevant case studies.
Chemical Structure and Properties
The compound features a xanthylium core with two diethylamino substituents at positions 3 and 6, and an ethoxycarbonylphenyl group at position 9. The perchlorate ion is associated with the compound, influencing its solubility and biological interactions.
Mechanisms of Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that xanthylium derivatives exhibit antimicrobial properties. The mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Thyroid Hormone Interaction : Similar to perchlorate's known effects on thyroid function, xanthylium derivatives may influence thyroid hormone levels. Perchlorate is known to inhibit iodide uptake in the thyroid gland, potentially leading to hypothyroidism. This effect could be relevant in evaluating the safety profile of xanthylium compounds.
- Neurodevelopmental Effects : Research indicates that exposure to perchlorate can result in neurodevelopmental issues due to impaired thyroid function during critical periods of brain development. Xanthylium's structural similarity may suggest analogous risks.
In Vivo and In Vitro Studies
Case Studies
Study | Population | Findings | Comments |
---|---|---|---|
Greer et al., 2002 | Healthy adults | Dose-dependent decreases in radioactive iodine uptake | No significant changes in serum thyroid hormone levels observed |
Taylor et al., 2014 | Pregnant women | Higher maternal perchlorate levels correlated with lower IQ in children | Indicates potential neurodevelopmental risks |
Longitudinal study in Chile | Pregnant women from different regions | No significant changes in neonatal thyroid function related to perchlorate exposure | Suggests variability based on exposure levels |
Properties
CAS No. |
23857-69-4 |
---|---|
Molecular Formula |
C30H35ClN2O7 |
Molecular Weight |
571.1 g/mol |
IUPAC Name |
[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C30H35N2O3.ClHO4/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;2-1(3,4)5/h11-20H,6-10H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KEPZSONXOSOCGC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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